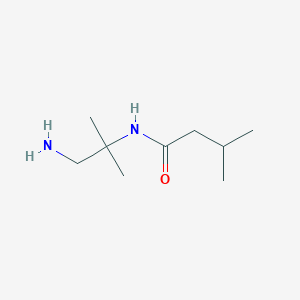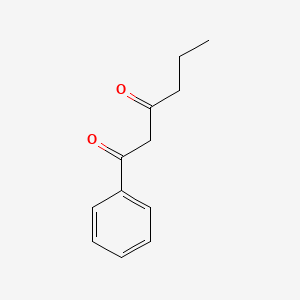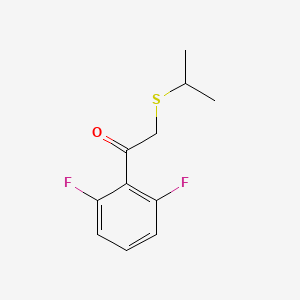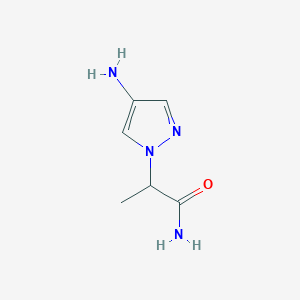![molecular formula C6H11N B13633740 1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
1-Bicyclo[2.1.0]pentanylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bicyclo[2.1.0]pentanylmethanamine is a compound characterized by its unique bicyclic structure, which consists of a cyclopropane ring fused to a cyclobutane ring. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo[2.1.0]pentanylmethanamine typically involves the preparation of the bicyclo[2.1.0]pentane core, followed by functionalization to introduce the methanamine group. One common method involves the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene to form bicyclo[2.1.0]pentane . This intermediate can then be further reacted to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bicyclo[2.1.0]pentanylmethanamine undergoes various types of chemical reactions, including:
Isomerization: The compound can isomerize to form cyclopentene or 1,4-pentadiene under thermal conditions.
Cycloaddition: It can participate in cycloaddition reactions with compounds like fumaronitrile.
Radical Reactions: The compound can undergo radical reactions with reagents such as bromine, bromotrichloromethane, and t-butyl hypochlorite.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bromine, hydrogen bromide, and lead tetraacetate . Reaction conditions vary depending on the desired transformation, but thermal and photochemical conditions are often employed.
Major Products
Major products formed from reactions with this compound include cyclopentene, 1,4-pentadiene, and various cycloaddition products .
Aplicaciones Científicas De Investigación
1-Bicyclo[2.1.0]pentanylmethanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bicyclo[2.1.0]pentanylmethanamine involves its ability to undergo ring-opening reactions, which release strain energy and drive chemical transformations . The compound can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with a different ring fusion pattern.
Cyclopropane: A simpler strained ring system that shares some reactivity characteristics with bicyclo[2.1.0]pentane.
Uniqueness
1-Bicyclo[2.1.0]pentanylmethanamine is unique due to its specific ring fusion and the presence of the methanamine group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H11N |
|---|---|
Peso molecular |
97.16 g/mol |
Nombre IUPAC |
1-bicyclo[2.1.0]pentanylmethanamine |
InChI |
InChI=1S/C6H11N/c7-4-6-2-1-5(6)3-6/h5H,1-4,7H2 |
Clave InChI |
BQJAETXCOKDRDS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)

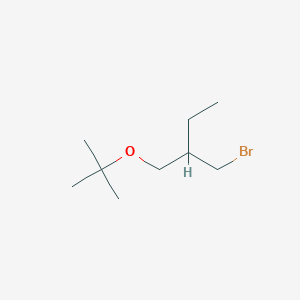
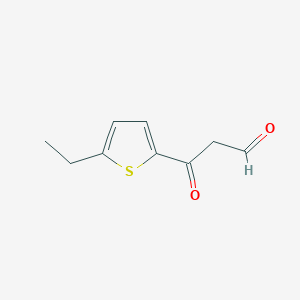
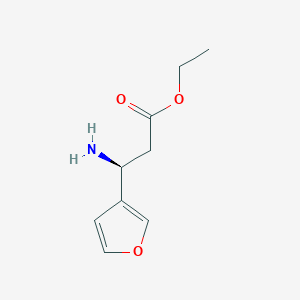
![1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13633695.png)
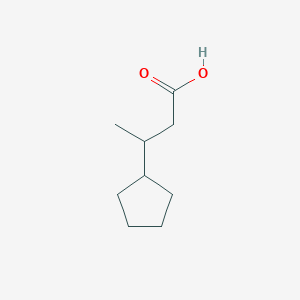
![2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
